1-(2-hydroxyethyl)-5-(2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
CAS No.: 900011-63-4
Cat. No.: VC6240576
Molecular Formula: C23H22N6O4S
Molecular Weight: 478.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 900011-63-4 |
|---|---|
| Molecular Formula | C23H22N6O4S |
| Molecular Weight | 478.53 |
| IUPAC Name | 1-(2-hydroxyethyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C23H22N6O4S/c1-33-16-6-4-15(5-7-16)19-11-18(20-3-2-10-34-20)26-29(19)21(31)13-27-14-24-22-17(23(27)32)12-25-28(22)8-9-30/h2-7,10,12,14,19,30H,8-9,11,13H2,1H3 |
| Standard InChI Key | ZJLNIRCFQGXANT-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2CC(=NN2C(=O)CN3C=NC4=C(C3=O)C=NN4CCO)C5=CC=CS5 |
Introduction
Structural and Chemical Characterization
Core Architecture and Substituent Analysis
The molecule’s backbone consists of a pyrazolo[3,4-d]pyrimidin-4-one core fused to a dihydropyrazole ring. Key substituents include:
-
2-Hydroxyethyl group: Attached to the pyrazole nitrogen, enhancing hydrophilicity and enabling hydrogen bonding.
-
4-Methoxyphenyl moiety: A para-substituted aromatic ring contributing to π-π stacking interactions and metabolic stability .
-
Thiophen-2-yl group: A sulfur-containing heterocycle known to modulate electronic properties and binding affinity .
-
Oxoethyl linker: Connects the pyrazolo[3,4-d]pyrimidine core to the dihydropyrazole unit, introducing conformational flexibility.
The IUPAC name and SMILES notation (COC1=CC=C(C=C1)C2CC(=NN2C(=O)CN3C=NC4=C(C3=O)C=NN4CCO)C5=CC=CS5) encode these structural features, with the InChIKey (ZJLNIRCFQGXANT-UHFFFAOYSA-N) providing a unique identifier for database searches .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₃H₂₂N₆O₄S | |
| Molecular Weight (g/mol) | 478.53 | |
| XLogP3 | 1.3 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 8 | |
| Rotatable Bonds | 7 | |
| Topological Polar Surface Area | 141 Ų |
Physicochemical and Computational Profiles
Stereochemical Considerations
The molecule contains one undefined stereocenter, introducing potential for enantiomeric diversity. Computational models predict a single dominant conformation due to steric constraints imposed by the fused pyrazolo-pyrimidine system .
Table 2: Computed Physicochemical Data
| Parameter | Value | Method |
|---|---|---|
| Monoisotopic Mass | 478.1423 Da | PubChem 2.1 |
| Complexity Score | 832 | Cactvs 3.4.8.18 |
| Heavy Atom Count | 34 | PubChem |
| Compound | Target Cell Line | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 3-Methyl-1-phenyl derivative | MCF7 | 2.1 | |
| Methotrexate (control) | MCF7 | 8.5 |
Research Gaps and Future Directions
-
Synthetic Optimization: Develop scalable routes with chiral resolution for stereocenter control.
-
ADMET Profiling: Assess solubility, metabolic stability, and cytochrome P450 interactions.
-
Target Identification: Screen against kinase panels to identify primary targets.
-
In Vivo Efficacy: Evaluate pharmacokinetics and antitumor activity in xenograft models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume